molecular formula C17H16N8 B15118787 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B15118787
M. Wt: 332.4 g/mol
InChI Key: FSZSTSUVHZZDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety and a pyrido[3,4-d]pyrimidinyl group linked through a piperazine ring. The presence of these fused ring systems imparts the compound with distinct chemical and biological properties, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through a condensation reaction between a suitable pyridazine derivative and an imidazole precursor under acidic or basic conditions.

    Synthesis of the Pyrido[3,4-d]pyrimidinyl Group: This involves the cyclization of appropriate pyrimidine and pyridine derivatives, often using a catalyst such as palladium or copper.

    Coupling Reaction: The final step involves the coupling of the imidazo[1,2-b]pyridazine core with the pyrido[3,4-d]pyrimidinyl group via a piperazine linker. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the imidazo[1,2-b]pyridazine or pyrido[3,4-d]pyrimidinyl moieties.

Scientific Research Applications

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemical entities.

Mechanism of Action

The mechanism of action of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, as a TAK1 inhibitor, the compound binds to the kinase domain of TAK1, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition disrupts cellular processes such as growth, differentiation, and apoptosis, which are critical in the pathogenesis of diseases like multiple myeloma .

Comparison with Similar Compounds

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:

    Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents, leading to variations in their biological activities and selectivity.

    Pyrido[3,4-d]pyrimidine Derivatives: These compounds have the pyrido[3,4-d]pyrimidine moiety and exhibit different pharmacological properties based on their functional groups.

    TAK1 Inhibitors: Other TAK1 inhibitors, such as takinib, have been studied for their efficacy in inhibiting TAK1 activity.

Properties

Molecular Formula

C17H16N8

Molecular Weight

332.4 g/mol

IUPAC Name

4-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C17H16N8/c1-2-16(22-25-6-5-19-15(1)25)23-7-9-24(10-8-23)17-13-3-4-18-11-14(13)20-12-21-17/h1-6,11-12H,7-10H2

InChI Key

FSZSTSUVHZZDBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NC=NC5=C4C=CN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.